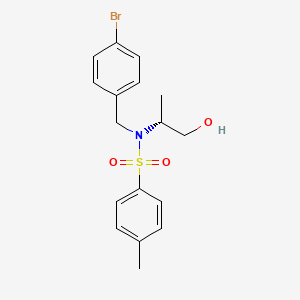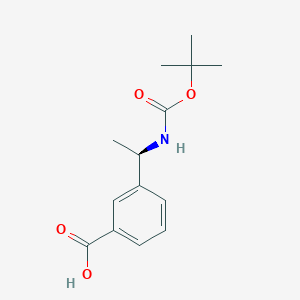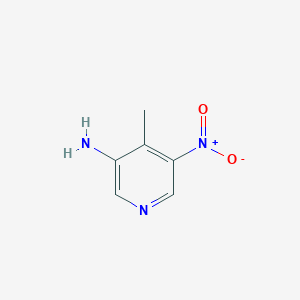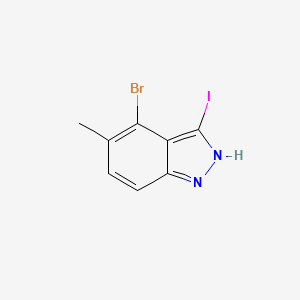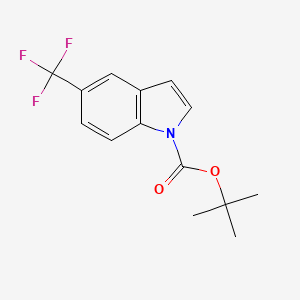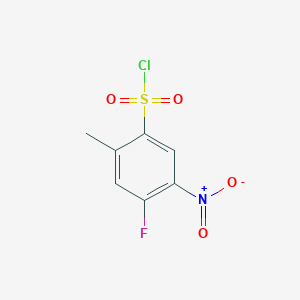
4-氟-2-甲基-5-硝基苯磺酰氯
描述
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S and a molecular weight of 253.64 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
科学研究应用
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
生化分析
Biochemical Properties
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives, respectively . These interactions are crucial in the synthesis of various biologically active compounds.
Cellular Effects
The effects of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit certain enzymes, leading to altered metabolic pathways and gene expression profiles . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit the activity of certain proteases by forming covalent bonds with the active site residues . This inhibition can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At high doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters.
Metabolic Pathways
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for studying its role in cellular processes and functions.
准备方法
The synthesis of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-methyl-5-nitrobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions . The reaction proceeds as follows:
Sulfonylation Reaction: 4-Fluoro-2-methyl-5-nitrobenzene is treated with chlorosulfonic acid, resulting in the formation of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to ensure the stability of the intermediate products and to prevent side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane).
作用机制
The mechanism of action of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
相似化合物的比较
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Nitrobenzenesulfonyl Chloride: Lacks the fluorine and methyl groups, making it less reactive in certain nucleophilic substitution reactions.
2-Fluoro-4-methylbenzenesulfonyl Chloride: Lacks the nitro group, resulting in different reactivity and applications.
4-Fluoro-3-nitrobenzenesulfonyl Chloride: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.
The presence of the fluorine, methyl, and nitro groups in 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride makes it unique and versatile for various chemical transformations and applications.
属性
IUPAC Name |
4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXPLKCMUDUGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



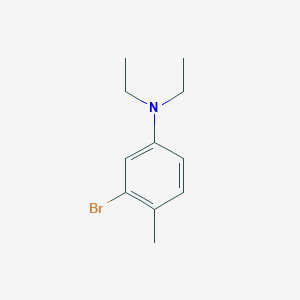
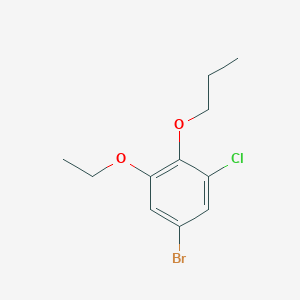
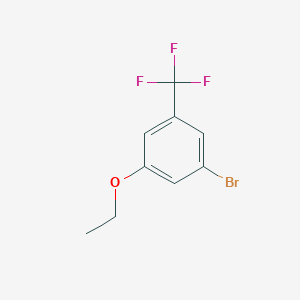
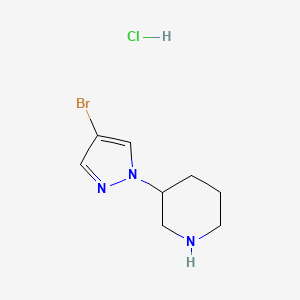
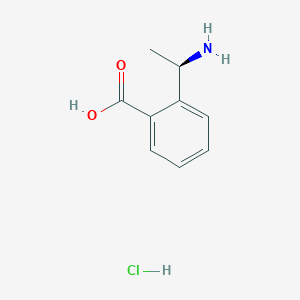
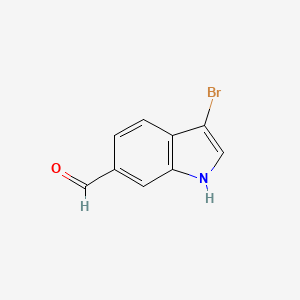
![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)
